molecular formula C8H15NO2 B571376 4-Hydroxy-5-isopropylpiperidin-2-one CAS No. 117713-48-1

4-Hydroxy-5-isopropylpiperidin-2-one

Cat. No.: B571376
CAS No.: 117713-48-1
M. Wt: 157.213
InChI Key: PEIMEQYOGHEXCW-UHFFFAOYSA-N
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Description

4-Hydroxy-5-isopropylpiperidin-2-one (CAS 117713-48-1) is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is characterized by a piperidin-2-one scaffold substituted with a hydroxy group and an isopropyl group. This specific structure makes it a valuable building block or intermediate in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . As a chiral compound, its stereochemistry can be critical for biological activity; for example, the (4R,5S)-enantiomer is a distinct entity, highlighting the importance of isomeric purity in research applications . Researchers utilize this compound under controlled conditions, and it requires storage in a sealed container under dry, cold conditions (2-8°C) to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-5-propan-2-ylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)6-4-9-8(11)3-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIMEQYOGHEXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(=O)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857523
Record name 4-Hydroxy-5-(propan-2-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117713-48-1
Record name 4-Hydroxy-5-(propan-2-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of 4 Hydroxy 5 Isopropylpiperidin 2 One

Retrosynthetic Analysis of the 4-Hydroxy-5-isopropylpiperidin-2-one Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) that correspond to reliable chemical reactions, but in reverse. rnlkwc.ac.in

Disconnection Strategies for Lactam Ring Formation

The most logical disconnection for a lactam, which is a cyclic amide, is the amide bond (C-N bond) within the piperidinone ring. lkouniv.ac.inyoutube.com This disconnection is a one-group C-N disconnection. Applying this to this compound (I) reveals a δ-amino acid or its corresponding ester (II) as the immediate precursor, known as a synthon. This disconnection corresponds to a lactamization reaction in the forward synthesis, a common and reliable method for forming cyclic amides.

Figure 1: Primary Disconnection of the Lactam Ring

This primary disconnection simplifies the cyclic target into a more manageable acyclic precursor. The challenge then shifts to the synthesis of the substituted δ-amino acid itself.

Strategic Disconnections for the Hydroxyl and Isopropyl Moieties

Further analysis focuses on the stereocenters at positions 4 and 5, bearing the hydroxyl and isopropyl groups, respectively. The relationship between these functional groups is crucial. A key strategy is Functional Group Interconversion (FGI), where one functional group is converted into another to facilitate a disconnection. rnlkwc.ac.in

Hydroxyl Group: A C-O bond disconnection of the hydroxyl group is a logical step. This can be viewed as the reverse of a reduction, suggesting a ketone precursor (III). The hydroxyl group can be introduced by the stereoselective reduction of a corresponding β-keto group relative to the amino acid's carboxyl function.

Isopropyl Group: The C4-C5 bond bearing the isopropyl group can be disconnected. A potential strategy involves a conjugate addition (like a Michael addition) of an isopropyl nucleophile to an α,β-unsaturated precursor. This would establish the carbon skeleton prior to the formation of the hydroxyl group and the lactam ring.

A 1,3-dioxygenated disconnection pattern can be envisioned by considering the hydroxyl group and the lactam carbonyl. This suggests an aldol-type condensation as a possible synthetic route for the precursor, where a fragment containing the isopropyl group acts as the nucleophile. lkouniv.ac.in

Figure 2: Further Disconnections via FGI

Evaluation of Potential Synthetic Precursors

Based on the retrosynthetic analysis, several classes of precursors can be considered for the synthesis of this compound. The choice of precursor depends on factors like commercial availability, cost, and the stereochemical control it offers.

Precursor TypeProposed Structure (Example)Synthetic StrategyAdvantagesDisadvantages
δ-Amino Acid 5-amino-4-hydroxy-3-isopropylpentanoic acidIntramolecular lactamizationDirect route to the final ring system.Can be challenging to synthesize with correct stereochemistry.
γ-Keto Ester with Nitro Group Ethyl 4-formyl-3-isopropylbutanoateReductive amination followed by lactamizationUtilizes common reactions.Requires multiple steps (reduction of nitro, cyclization).
Unsaturated Ester Ethyl 3-isopropylpent-4-enoateHydroamination/aminolysis followed by oxidation and cyclizationBuilds complexity from simpler materials.May lack stereocontrol.
Piperidine (B6355638) Precursor 5-isopropylpiperidin-4-olOxidation of the piperidine ringStarts with a pre-formed ring.Oxidation can be unselective and lead to byproducts. researchgate.net

Methodologies for the Construction of the Piperidin-2-one Ring System

The construction of the 2-piperidinone core is a central theme in heterocyclic chemistry, driven by its presence in many biologically active molecules. researchgate.netmdpi.com

Cyclization Reactions in Piperidinone Synthesis

Various cyclization strategies have been developed to synthesize substituted piperidinones. These methods often build the ring and introduce desired functionality in a single or tandem sequence.

Reductive Amination-Lactamization: This sequence involves the reaction of a keto-ester or keto-acid with an amine source (like ammonia), where the initially formed imine is reduced in situ and subsequently undergoes intramolecular cyclization to form the lactam. researchgate.net This is a powerful method for converting linear precursors into the piperidinone ring.

Radical Cyclization: Radical reactions offer an alternative path. For instance, a tandem radical intermolecular addition-lactamization sequence can be used to access 2-piperidinones. nih.gov Other methods involve the intramolecular cyclization of amino-aldehydes using cobalt(II) catalysts. mdpi.com

Photocatalytic Strategies: Modern approaches utilize visible-light organophotocatalysis for a [1+2+3] strategy, combining an ammonium (B1175870) salt (as an ammonia (B1221849) source), an alkene, and an unsaturated carbonyl compound to construct the 2-piperidinone ring in one step under mild conditions. researchgate.netnih.gov

Wacker-Type Oxidative Cyclization: Palladium-catalyzed aerobic oxidative cyclization of N-alkenyl-amides can be employed to form the piperidinone ring. This method involves the intramolecular attack of the amide nitrogen onto the alkene, activated by the palladium catalyst. organic-chemistry.org

Electroreductive Cyclization: Electrochemical methods can be used to cyclize imines with terminal dihaloalkanes, offering a greener alternative to some traditional methods that may use toxic reagents. nih.gov

Cyclization MethodKey Reagents/ConditionsDescriptionReference
Reductive AminationKeto-ester, NH3, reducing agent (e.g., H2/catalyst)Forms an imine which is reduced and then cyclizes. researchgate.net
Radical CyclizationRadical initiator (e.g., Et3B/O2), unsaturated precursorsCreates C-C and C-N bonds via radical intermediates. mdpi.comnih.gov
OrganophotocatalysisPhotocatalyst, visible light, NH4OAc, alkenesA multicomponent reaction that forges two C-N and one C-C bond. researchgate.netnih.gov
Wacker-Type CyclizationPd(II) catalyst, O2 (or other oxidant)Intramolecular aminopalladation of an alkene followed by reductive elimination. organic-chemistry.org
Electroreductive CyclizationImine, dihaloalkane, electrochemical cellCathodic reduction of an imine generates an anion that cyclizes. nih.gov

Lactamization Approaches to 2-Piperidinones

Lactamization is the specific final ring-closing step that forms the amide bond of the piperidinone from an acyclic precursor, typically a δ-amino acid or its ester. This intramolecular cyclization is a cornerstone of piperidinone synthesis.

The direct cyclization of δ-amino acids is often accomplished by heating to drive off water, sometimes with a catalyst. However, to achieve cyclization under milder conditions, the carboxylic acid is usually activated first. Common methods include:

Conversion to an Active Ester: The carboxylic acid of the amino acid precursor can be converted to an active ester (e.g., a p-nitrophenyl ester or a thioester), which then readily undergoes intramolecular aminolysis.

Use of Coupling Reagents: Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., PyBOP), can be used to facilitate the intramolecular amide bond formation under mild conditions.

Tandem Sequences: As mentioned, some modern synthetic methods combine other reactions with a final lactamization step. For example, a photocatalytic process can generate an amino ester intermediate that undergoes spontaneous or induced intramolecular lactamization to yield the desired 2-piperidinone product. nih.gov

The efficiency and mildness of these lactamization approaches are critical, especially when the precursor contains sensitive functional groups like the hydroxyl group in the target molecule, this compound.

Multi-component Reactions in Piperidinone Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the piperidinone core in a single synthetic operation. hse.ruscispace.comresearchgate.net These reactions are advantageous over traditional linear syntheses due to their operational simplicity, reduced reaction times, and often environmentally benign conditions. scispace.com

Several MCRs have been developed for the synthesis of highly substituted piperidines and piperidinones. hse.ruscispace.comresearchgate.netnih.gov A common strategy involves the condensation of an aldehyde, an amine source, and a β-ketoester or a related active methylene (B1212753) compound. scispace.com For instance, a one-pot, three-component reaction of an aromatic aldehyde, an aniline, and a β-ketoester can yield highly functionalized piperidines. scispace.com While many examples focus on piperidines, similar strategies can be adapted for piperidinone synthesis.

A notable MCR for the stereoselective synthesis of substituted piperidin-2-ones involves a domino Michael-Mannich-cyclization cascade. hse.ru In a four-component reaction, a Michael acceptor, an aldehyde, a pyridinium (B92312) salt, and ammonium acetate (B1210297) can react to form highly substituted piperidin-2-ones with good stereocontrol. hse.ru The ammonium acetate serves as both a base and a nitrogen source for the piperidinone ring formation. hse.ru

Reactant 1Reactant 2Reactant 3Reactant 4Catalyst/SolventProductReference
Dicyano-substituted olefinAromatic aldehyde1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenideAmmonium acetateMethanol(4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halogenide hse.ru
Aromatic aldehydeAnilineβ-ketoester-Sodium lauryl sulfate (B86663) (SLS) / WaterHighly substituted piperidine scispace.com
Aromatic aldehydeAnilineAlkyl acetoacetate-[TMBSED][OMs]2 / EthanolSubstituted piperidine researchgate.net

Introduction of Hydroxyl and Isopropyl Functionalities

The introduction of specific substituents, such as hydroxyl and isopropyl groups, at defined positions and with controlled stereochemistry is a crucial aspect of synthesizing the target molecule, this compound.

The introduction of a hydroxyl group at the C4 position of the piperidinone ring can be achieved through various methods. One powerful approach is the diastereoselective synthesis of 4-hydroxypiperidin-2-ones via a Cu(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones. nih.gov This methodology allows for the formation of the hydroxyl group during the cyclization process with high diastereoselectivity. nih.gov

Another strategy involves the α-hydroxylation of a pre-formed piperidinone enolate. While direct hydroxylation can be challenging, modern methods utilizing reagents like molecular oxygen in the presence of a palladium catalyst have been developed for the α-hydroxylation of ketones. organic-chemistry.org

The isopropyl group at the C5 position can be introduced through the stereocontrolled alkylation of a piperidinone enolate. nih.govnih.gov The generation of a specific enolate (kinetic vs. thermodynamic) and the choice of the alkylating agent are critical for achieving the desired regioselectivity and stereoselectivity. The use of bulky bases like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate. youtube.comyoutube.com

The stereochemical outcome of the alkylation is often influenced by the existing stereocenters on the piperidinone ring and the geometry of the enolate. nih.gov For instance, the alkylation of chelated ketone enolates has been shown to proceed with high diastereoselectivity, controlled by the enolate geometry and the steric bulk of existing substituents. nih.gov

SubstrateBaseAlkylating AgentKey FeaturesReference
Chiral chelated α-aminoketoneLithium hexamethyldisilazide (LHMDS)Allylic carbonateExcellent diastereoselectivity nih.gov
[4.3.0]-Bicyclic lactamNot specifiedVarious alkyl halidesPredominantly exo-diastereoselectivity nih.gov
Tricarbonyl(6-oxocycloheptadiene)ironNot specifiedMethyl iodideComplete stereoselectivity trans to the metal rsc.org

Functional group interconversions (FGIs) are essential for manipulating the piperidinone core and introducing the desired functionalities. organic-chemistry.orgyoutube.comyoutube.comyoutube.com For example, a carbonyl group at the C4 position could be reduced to a hydroxyl group using a variety of reducing agents. The choice of reagent would determine the stereochemical outcome of the reduction.

Similarly, an existing functional group could be converted into an isopropyl group. This might involve, for example, the conversion of a ketone to an olefin via a Wittig reaction, followed by hydrogenation.

Chemical Transformations and Reactivity Studies of this compound

The reactivity of this compound is primarily dictated by the functional groups present: the secondary hydroxyl group, the lactam moiety, and the C-H bonds adjacent to the carbonyl and the isopropyl group.

The hydroxyl group at the C4 position is a key site for further functionalization. Its reactivity can be modulated to achieve a variety of chemical transformations. nih.gov

Acylation and Alkylation: The hydroxyl group can be acylated to form esters or alkylated to form ethers. These reactions typically require activation of the hydroxyl group or the use of a suitable coupling agent.

Oxidation: Oxidation of the secondary hydroxyl group would yield the corresponding 4,5-disubstituted piperidine-2,4-dione. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide range of other functional groups at the C4 position.

TransformationReagent/ConditionsProduct TypeKey FeaturesReference
AcylationAcyl chloride, pyridine (B92270)Ester- nih.gov
OxidationPCC, Swern oxidationKetoneMild conditions for secondary alcohols nih.gov
Conversion to HalideSOCl2, PBr3Alkyl halideConversion to a good leaving group nih.gov
Conversion to Azide (B81097)Diphenylphosphoryl azide (DPPA), DBUAzideFor introduction of nitrogen nih.gov

Transformations at the Carbonyl Moiety

The carbonyl group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. Common reactions at the carbonyl moiety include reductions, reactions with organometallic reagents, and condensation reactions.

Reduction of the carbonyl group can lead to the formation of the corresponding 2-hydroxypiperidine derivative. However, controlling the stereoselectivity of such a reduction in the presence of the existing hydroxyl group at C4 presents a synthetic challenge.

Reactions with nucleophiles, such as Grignard reagents or organolithium compounds, can introduce a variety of substituents at the C2 position. For instance, reaction with methylmagnesium bromide would yield a 2-methyl-2-hydroxypiperidine derivative.

Condensation reactions with reagents like hydroxylamine (B1172632) or hydrazines can also be employed. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) would be expected to yield a corresponding 2,4-dinitrophenylhydrazone, which is a common test for aldehydes and ketones. chemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk

The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, could be used to deoxygenate the carbonyl group, yielding a 4-hydroxy-5-isopropylpiperidine. libretexts.org However, the strongly basic conditions might not be compatible with all substrates. libretexts.org An alternative is the Clemmensen reduction, which uses amalgamated zinc in acidic conditions. libretexts.org

Ring-Opening and Ring-Expansion Protocols

The piperidinone ring of this compound can undergo various ring-opening and ring-expansion reactions, providing access to different classes of compounds.

Ring-Opening Reactions:

Lactams, such as this compound, can be hydrolyzed under acidic or basic conditions to yield the corresponding open-chain amino acid, in this case, 4-amino-3-isopropyl-5-hydroxypentanoic acid. The rate of this hydrolysis is dependent on the reaction conditions and the substitution pattern of the ring.

Reductive ring-opening is another possibility. For instance, treatment with strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the amide carbonyl and the hydroxyl group, leading to the formation of a substituted amino alcohol.

In some cases, ring-opening can be achieved under catalytic conditions. For example, the deconstructive aminolysis of bridged δ-lactam-γ-lactones has been shown to proceed with palladium catalysis, leading to highly decorated 3-hydroxy-2-piperidinone carboxamides. ajchem-a.comnih.gov While not a direct ring-opening of a simple piperidinone, this demonstrates the potential for metal-catalyzed transformations of related lactam systems.

Ring-Expansion Reactions:

Photochemical Reactivity Investigations

The photochemical reactivity of piperidinone derivatives can lead to the formation of unique and complex molecular architectures. While specific photochemical studies on this compound are not extensively documented, the general photochemical behavior of related systems can provide insights into its potential reactivity.

One notable photochemical reaction involving piperidinones is the [2+2] intramolecular cycloaddition. For instance, dienes can be converted to bicyclic piperidinones through a photochemical [2+2] cycloaddition, a reaction that has been shown to be scalable and useful in the synthesis of pharmaceutical intermediates. nih.gov This suggests that if appropriate unsaturation were introduced into a derivative of this compound, similar intramolecular photochemical reactions could be explored.

The presence of the carbonyl group also suggests the possibility of Norrish-type reactions upon UV irradiation. Norrish Type I reactions would involve cleavage of the bond between the carbonyl carbon and an adjacent alpha-carbon, leading to radical intermediates that could undergo further reactions. Norrish Type II reactions would involve intramolecular hydrogen abstraction by the excited carbonyl group, which could lead to cyclization or cleavage of the side chain.

Analytical and Spectroscopic Characterization of this compound and its Derivatives

The structural elucidation and characterization of this compound and its derivatives rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring and the isopropyl group. The chemical shifts and coupling constants of the ring protons would be indicative of their relative stereochemistry (cis or trans). For example, the proton at C4, attached to the same carbon as the hydroxyl group, would likely appear as a multiplet with a chemical shift influenced by the electronegativity of the oxygen atom. The protons of the isopropyl group would appear as a doublet for the two methyl groups and a multiplet for the methine proton.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon (C2) would appear at a characteristic downfield chemical shift, typically in the range of 170-180 ppm. The carbon bearing the hydroxyl group (C4) would also have a characteristic chemical shift, and the carbons of the isopropyl group would be observed in the aliphatic region of the spectrum. The complete assignment of ¹H and ¹³C NMR signals can be aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC. nih.gov

Proton Expected Chemical Shift (ppm) Expected Multiplicity
NHBroad singlets
CH(5)Multipletm
CH(OH)Multipletm
CH₂(3)Multipletm
CH₂(6)Multipletm
CH(isopropyl)Multipletm
CH₃(isopropyl)Doubletd
Carbon Expected Chemical Shift (ppm)
C=O (C2)170-180
C(4)60-75
C(5)40-55
C(3)30-45
C(6)40-55
CH(isopropyl)25-35
CH₃(isopropyl)15-25

Note: The expected chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₅NO₂), the expected molecular weight is approximately 157.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for piperidine derivatives include the loss of the isopropyl group, loss of water from the hydroxyl group, and cleavage of the piperidine ring. The fragmentation of piperine, a well-known piperidine alkaloid, has been studied in detail and can provide insights into the expected fragmentation of related structures. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the O-H bond of the alcohol, the C=O bond of the lactam, and the C-H bonds of the aliphatic parts of the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amide)3200-3400
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (aliphatic)2850-3000
C=O stretch (lactam)1640-1680

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The parent 2-piperidinone shows a UV absorption maximum around 220-230 nm. nist.gov The presence of the hydroxyl and isopropyl groups in this compound is not expected to significantly shift the absorption maximum to longer wavelengths, as they are not strong chromophores. Therefore, the UV-Vis spectrum would likely show an absorption band in the far UV region.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not yet publicly available in crystallographic databases, the general methodology involves growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

For analogous heterocyclic compounds, X-ray diffraction studies have been crucial in confirming their synthesized structures. For instance, studies on derivatives of 1,5-benzodiazepin-2-one (B1260877) have utilized this method to elucidate their crystal structures, with compounds crystallizing in systems such as triclinic and monoclinic. mdpi.com The data obtained from such an analysis for this compound would be presented in a standardized format, as shown in the hypothetical data table below.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Empirical FormulaC₈H₁₅NO₂
Formula Weight157.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factorValue

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from an X-ray crystallographic analysis.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Given the presence of stereocenters in this compound, the molecule is chiral and can exist as enantiomers. Chiroptical spectroscopy, which measures the differential interaction of left and right circularly polarized light with a chiral molecule, is a primary method for determining the absolute configuration of such compounds. The key techniques under this umbrella are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The experimental ECD or VCD spectrum of an enantiomer of this compound would be compared with the theoretically calculated spectrum for a specific, known configuration (e.g., R,R or S,S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated enantiomer. This approach has been successfully applied to determine the absolute configuration of complex molecules, such as the major metabolite of 5,5-diphenylhydantoin, where chiroptical measurements were a key component of the structural elucidation. nih.gov

Computational and Theoretical Studies of this compound

Computational chemistry provides profound insights into the intrinsic properties of molecules, complementing experimental findings. For this compound, various theoretical methods can be employed to understand its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Parameters

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By applying DFT calculations, one can determine optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic parameters.

Key outputs from DFT studies include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. DFT has been widely used to study the electronic behavior of various organic molecules, providing insights into their potential for electrophilic and nucleophilic attacks. nih.gov

Table 2: Hypothetical DFT-Calculated Parameters for this compound

ParameterCalculated Value
Energy of HOMOValue (eV)
Energy of LUMOValue (eV)
HOMO-LUMO GapValue (eV)
Dipole MomentValue (Debye)
Total EnergyValue (Hartree)

Note: These values are illustrative and would be determined through specific DFT calculations.

Conformational Analysis and Energy Landscapes

The piperidinone ring in this compound can adopt several conformations, such as chair, boat, and twist-boat forms. Computational conformational analysis can identify the most stable (lowest energy) conformations and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. Such studies have been performed on other cyclic systems to understand their conformational preferences and the influence of substituents. nih.gov The results of such an analysis for this compound would reveal the energetically favored shapes of the molecule.

Quantum Chemical Descriptors for Reactivity Prediction

From the electronic structure calculations, several quantum chemical descriptors can be derived to predict the reactivity of this compound. These include:

Ionization Potential (I): Related to the HOMO energy, it indicates the ease of removing an electron.

Electron Affinity (A): Related to the LUMO energy, it indicates the ability to accept an electron.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The inverse of hardness, indicating reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors provide a quantitative basis for understanding the molecule's stability and potential reaction pathways. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the movements of atoms based on a force field, MD can explore the conformational landscape and flexibility of the molecule in different environments, such as in a solvent or interacting with other molecules. nih.govrsc.org This provides a more realistic picture of the molecule's behavior compared to static computational models, revealing how its conformation might fluctuate under physiological or reaction conditions.

In Silico Prediction of Chemical Reactions and Pathways

In modern organic synthesis, computational chemistry has emerged as a powerful tool for predicting reaction outcomes, elucidating reaction mechanisms, and designing novel synthetic pathways. frontiersin.orgresearchgate.net For a target molecule like this compound, where specific literature may be sparse, in silico methods can provide valuable insights into its formation and reactivity.

Predictive models, often employing machine learning and deep learning algorithms, can analyze vast databases of known chemical reactions to forecast the most probable products of a given set of reactants and conditions. frontiersin.org For the synthesis of this compound, computational tools could be used to:

Evaluate Potential Synthetic Routes: By inputting potential starting materials and reagents, algorithms can predict the feasibility and potential yield of various cyclization strategies. This allows for the prioritization of more promising synthetic routes before committing to laboratory work.

Analyze Reaction Mechanisms: Quantum mechanical calculations can model the transition states of key reaction steps, such as the intramolecular cyclization to form the piperidinone ring. This can help in understanding the stereochemical outcome of the reaction and in optimizing reaction conditions.

Predict Reactivity: The electronic and steric properties of this compound can be modeled to predict its reactivity at different sites. For instance, the nucleophilicity of the hydroxyl group and the nitrogen atom, as well as the acidity of the N-H and O-H protons, can be estimated, guiding derivatization strategies.

Several software platforms and computational approaches are available for these purposes, ranging from rule-based expert systems to sophisticated neural networks. frontiersin.org These tools can significantly accelerate the research and development process for novel compounds like this compound.

Synthesis of Analogues and Derivatives of this compound

The structural diversity of piperidinone-based compounds can be expanded through the synthesis of various analogues and derivatives. This allows for the fine-tuning of physicochemical and biological properties.

Systematic Modification of the Isopropyl Group

The isopropyl group at the C-5 position significantly influences the steric environment of the molecule. Its systematic modification can lead to a range of analogues with varying bulk and lipophilicity.

Table 1: Hypothetical Analogues via Modification of the Isopropyl Group

Analogue NameModificationPotential Synthetic Approach
4-Hydroxy-5-ethylpiperidin-2-oneReplacement of isopropyl with ethylStarting from a precursor with an ethyl group instead of an isopropyl group.
4-Hydroxy-5-cyclopropylpiperidin-2-oneReplacement of isopropyl with cyclopropylIsosteric replacement to enhance metabolic stability. nih.gov
4-Hydroxy-5-tert-butylpiperidin-2-oneReplacement of isopropyl with tert-butylIntroduction of a bulkier alkyl group to probe steric limits.
4-Hydroxy-5-(trifluoromethyl)piperidin-2-oneReplacement of isopropyl with trifluoromethylTo investigate the effect of a highly electron-withdrawing group. nih.gov

The synthesis of these analogues would likely require starting from different precursors where the desired C-5 substituent is already in place prior to the cyclization step to form the piperidinone ring.

Derivatization at the Hydroxyl Position

The hydroxyl group at the C-4 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through etherification and esterification reactions.

Etherification: O-alkylation of the hydroxyl group can be achieved by treating this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to favor O-alkylation over N-alkylation.

Esterification: Acylation of the hydroxyl group can be performed using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine.

Table 2: Potential Derivatives at the Hydroxyl Position

Derivative NameReaction TypeReagent
4-Methoxy-5-isopropylpiperidin-2-oneEtherificationMethyl iodide, Base
4-Benzyloxy-5-isopropylpiperidin-2-oneEtherificationBenzyl bromide, Base
4-Acetoxy-5-isopropylpiperidin-2-oneEsterificationAcetic anhydride, Pyridine
4-(Benzoyloxy)-5-isopropylpiperidin-2-oneEsterificationBenzoyl chloride, Pyridine

N-Substitution Strategies for Piperidinones

The nitrogen atom of the lactam can be functionalized to introduce a variety of substituents, which can significantly alter the compound's properties.

N-Alkylation: This can be achieved by reacting the parent piperidinone with an alkyl halide in the presence of a strong base, such as sodium hydride, to deprotonate the nitrogen.

N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides. This reaction often proceeds readily, sometimes without the need for a strong base.

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through methods like the Buchwald-Hartwig amination.

Table 3: Examples of N-Substituted Derivatives

Derivative NameSubstitution TypePotential Reagent
1-Methyl-4-hydroxy-5-isopropylpiperidin-2-oneN-AlkylationMethyl iodide, NaH
1-Benzyl-4-hydroxy-5-isopropylpiperidin-2-oneN-AlkylationBenzyl bromide, NaH
1-Acetyl-4-hydroxy-5-isopropylpiperidin-2-oneN-AcylationAcetyl chloride
1-Phenyl-4-hydroxy-5-isopropylpiperidin-2-oneN-ArylationPhenyl halide, Palladium catalyst

Ring-Substituted Piperidinone Analogues

The synthesis of analogues with additional substituents on the piperidinone ring can be achieved through various synthetic strategies. ajchem-a.com This often involves the use of appropriately substituted starting materials in the cyclization reaction. For instance, introducing a substituent at the C-3 or C-6 position would likely require a precursor that already contains this modification. Multi-component reactions can also be employed to generate highly substituted piperidinone scaffolds in a single step. ajchem-a.com

This compound as a Synthetic Intermediate

The functional groups present in this compound make it a versatile intermediate for the synthesis of more complex molecules.

Reduction of the Lactam: The amide functionality can be reduced to the corresponding piperidine using strong reducing agents like lithium aluminum hydride. This would yield 4-hydroxy-5-isopropylpiperidine, a valuable scaffold in its own right.

Elaboration of the Hydroxyl Group: As mentioned, the hydroxyl group can be converted into other functionalities, which can then participate in further reactions. For example, conversion to a leaving group could facilitate nucleophilic substitution reactions.

Chiral Building Block: If synthesized in an enantiomerically pure form, this compound could serve as a chiral building block for the asymmetric synthesis of complex target molecules. The stereocenters at C-4 and C-5 can be used to control the stereochemistry of subsequent transformations.

The utility of this compound as a synthetic intermediate is largely dependent on the development of efficient and stereoselective methods for its synthesis.

Utility in the Synthesis of Complex Heterocycles

The this compound scaffold, possessing a lactam, a secondary alcohol, and an isopropyl group, is primed for elaboration into more complex heterocyclic systems. While direct examples of this specific compound in the synthesis of complex heterocycles are not extensively documented in publicly available literature, the reactivity of analogous 4-hydroxypiperidin-2-ones and related piperidones provides a clear indication of its synthetic potential.

The hydroxyl and lactam functionalities can be exploited to construct fused and spirocyclic heterocyclic systems. For instance, the hydroxyl group can be converted into a suitable leaving group, followed by intramolecular cyclization with a nucleophile introduced at the nitrogen atom, to furnish bicyclic structures. Alternatively, the lactam carbonyl can undergo condensation reactions with various reagents to build fused pyrimidones, pyridones, or other heterocyclic rings.

The general synthetic utility of piperidones as precursors for spiro-heterocycles is well-established. semanticscholar.orgnih.govresearchgate.net These reactions often involve the piperidone carbonyl or an adjacent activated methylene group. In the case of this compound, the lactam functionality could be a starting point for the construction of spiro-hydantoins or other spirocyclic systems of medicinal interest.

Application in Tandem Reactions and Cascades

Tandem and cascade reactions are powerful tools in organic synthesis for the rapid construction of molecular complexity from simple starting materials. The multiple functional groups of this compound make it a suitable candidate for such reaction sequences. Although specific tandem reactions commencing with this compound are not prominently reported, the known chemistry of similar structures allows for the postulation of several possibilities.

A hypothetical tandem reaction could be initiated by the oxidation of the secondary hydroxyl group to a ketone. The resulting β-keto-lactam system would be activated for a variety of subsequent transformations. For example, a Knoevenagel condensation at the C5 position, followed by an intramolecular Michael addition of the lactam nitrogen, could lead to the formation of a bicyclic system in a single operational sequence.

Furthermore, multicomponent reactions involving piperidine derivatives are known to produce highly substituted heterocyclic frameworks. acs.org It is conceivable that this compound could participate as a key component in such reactions, where the hydroxyl and lactam functionalities react sequentially with other reagents to build complex molecular architectures.

Role in Natural Product Synthesis

Chiral piperidinone derivatives are valuable building blocks in the total synthesis of natural products, particularly alkaloids. The stereochemistry of the substituents on the piperidine ring is crucial for the biological activity of the target molecule. Enantiomerically pure this compound, with its defined stereocenters, can serve as a chiral precursor to introduce the required stereochemistry in a synthetic sequence.

While the direct incorporation of the this compound unit into a natural product is not widely documented, the use of similar 2-piperidone (B129406) building blocks is a common strategy in alkaloid synthesis. semanticscholar.org For example, enantiopure 2-piperidones have been utilized in the synthesis of 3-piperidinol alkaloids such as (+)-prosafrinine and (-)-iso-6-cassine. semanticscholar.org The synthetic strategy often involves the modification of the lactam and the introduction of substituents at various positions of the piperidine ring. The isopropyl and hydroxyl groups of this compound would offer additional points for diversification and stereocontrol in the synthesis of complex natural products.

Exploration of the this compound Motif as a Molecular Scaffold

The concept of a molecular scaffold is central to modern drug discovery and chemical biology. A scaffold provides a core structure upon which a variety of substituents can be placed to create a library of diverse molecules for biological screening. The this compound motif possesses the key attributes of a versatile molecular scaffold.

Scaffold Design Principles in Chemical Research

Effective scaffold design in chemical research aims to create a core structure that is synthetically accessible, allows for the introduction of diverse functional groups at multiple positions, and populates a biologically relevant chemical space. The term "privileged scaffold" is often used to describe core structures that are capable of binding to multiple biological targets. acs.org

The this compound scaffold fits these design principles well. It is a relatively small and rigid structure, which can be advantageous for binding to protein targets. The presence of the lactam nitrogen, the hydroxyl group, and the potential for functionalization of the carbon backbone provide at least three vectors for chemical diversification. The chirality of the scaffold adds another layer of complexity that can be exploited for achieving specificity in biological interactions.

Structural Diversity Accessible from the Piperidinone Scaffold

The functional groups of this compound provide numerous opportunities for generating structural diversity. The following table outlines some potential derivatization strategies at each key position:

Position/Functional Group Potential Derivatization Reactions Resulting Functionality
N1 (Lactam Nitrogen)Alkylation, Acylation, ArylationN-Substituted amides
C4 (Hydroxyl Group)Esterification, Etherification, OxidationEsters, Ethers, Ketones
C5 (Isopropyl Group)Not readily modifiableProvides steric bulk and lipophilicity
C2 (Lactam Carbonyl)Reduction, ThionationAmine, Thiolactam
C3, C6 (Methylene Groups)Functionalization via enolate chemistry (after N-protection)Alkylated or functionalized piperidines

The derivatization of the hydroxyl group is a common strategy to modify the properties of a molecule. researchgate.net For instance, esterification or etherification can alter the polarity and bioavailability of the resulting compounds. Oxidation of the hydroxyl group to a ketone would open up a new set of chemical transformations. The lactam nitrogen can be readily alkylated or acylated to introduce a wide variety of substituents, thereby exploring different regions of chemical space.

Design of Scaffold Libraries for Chemical Exploration

The generation of chemical libraries based on a common scaffold is a cornerstone of high-throughput screening and drug discovery. acs.orgrsc.orgscribd.com The this compound scaffold is an excellent candidate for the design and synthesis of a focused library of compounds.

A combinatorial library could be designed by systematically varying the substituents at the N1 and C4 positions. For example, a library could be constructed by reacting a set of diverse carboxylic acids with the C4-hydroxyl group and a set of diverse alkyl halides with the N1-nitrogen. This two-dimensional combinatorial approach would rapidly generate a large number of distinct compounds.

The following table illustrates a hypothetical design for a small combinatorial library based on the this compound scaffold.

Scaffold R1 (at N1) R2 (at C4-O)
This compound-H-H
-CH₃-C(O)CH₃
-CH₂Ph-C(O)Ph
-CH₂-c-C₃H₅-C(O)CH₂Cl

This systematic approach allows for the exploration of the structure-activity relationship (SAR) of the synthesized compounds, providing valuable information for the development of new therapeutic agents or chemical probes.

Advanced Research Perspectives and Future Directions

Green Chemistry Approaches in Piperidinone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of pharmaceutical intermediates. iucr.org For a molecule like 4-Hydroxy-5-isopropylpiperidin-2-one, this translates to developing more environmentally benign synthetic routes. One promising avenue is the use of amino acids as starting materials, which can serve as a green alternative to traditional reagents like ammonia (B1221849). researchgate.net Research has demonstrated the feasibility of synthesizing N-substituted piperidones using greener methods that offer significant advantages over classical approaches such as the Dieckman condensation. researchgate.net The use of water as a solvent in intramolecular cyclization reactions to form piperidinol derivatives also represents a significant green advancement. nih.gov

Green Chemistry StrategyPotential Application for this compound SynthesisReference
Use of Amino AcidsValine or a derivative could serve as a chiral precursor for the isopropyl group and part of the piperidinone backbone. researchgate.net
Water-Mediated CyclizationAn intramolecular cyclization in water could be explored for the formation of the 4-hydroxy-piperidin-2-one ring. nih.gov
Avoidance of Hazardous ReagentsReplacing harsh reagents with milder, more sustainable alternatives in the synthetic sequence. iucr.orgresearchgate.net

Catalyst Development for Efficient Piperidinone Transformations

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. For this compound, the development of novel catalysts could be instrumental in controlling the stereochemistry of the chiral centers at the 4 and 5 positions. Stereoselective synthesis of piperidines is a well-established field, with methods ranging from chiral pool-derived routes to catalytic asymmetric reactions. nih.gov Palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones has been shown to produce highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner. acs.org Similarly, rhodium-catalyzed C-H functionalization can be used for the site-selective introduction of substituents on the piperidine (B6355638) ring. nih.gov

Catalyst TypePotential TransformationDesired OutcomeReference
Chiral Phosphoric AcidAsymmetric cyclizationEnantioselective synthesis of a specific stereoisomer of this compound. nih.gov
Palladium ComplexesCross-coupling reactionsIntroduction of diverse substituents at various positions on the piperidinone ring. acs.org
Rhodium ComplexesC-H activation/functionalizationSite-selective derivatization of the piperidinone core. nih.gov

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and scalability. chemicalbook.com The synthesis of heterocyclic compounds, including lactams, has been successfully demonstrated using flow chemistry. nih.gov For the synthesis of this compound, a multi-step flow process could be designed to telescope several reaction steps into a single, continuous operation. researchgate.net This approach is particularly beneficial for handling hazardous reagents or intermediates and for optimizing reaction conditions through rapid screening. chemicalbook.comhmdb.ca

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists approach the synthesis of complex molecules. nih.gov Retrosynthesis prediction models, powered by deep learning algorithms, can propose novel and efficient synthetic routes that may not be obvious to human chemists. researchgate.netrsc.org For a target molecule like this compound, AI tools could analyze vast reaction databases to identify the most promising disconnections and reaction conditions. researchgate.netresearchgate.net These models are continually improving in their ability to handle the complexities of heterocyclic chemistry. researchgate.net

Computational Design of Novel Piperidinone Structures

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable in the design of novel bioactive molecules. acs.org Starting with the scaffold of this compound, computational tools can be used to design new derivatives with potentially enhanced biological activity. mdpi.com By simulating the interaction of these virtual compounds with biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com

Development of Advanced Spectroscopic Techniques for Characterization

The unambiguous characterization of complex molecules like this compound, which contains multiple stereocenters, requires sophisticated analytical techniques. Advanced NMR spectroscopic methods, including 2D NMR techniques (COSY, HMBC, NOESY), are essential for elucidating the precise connectivity and stereochemistry of such compounds. researchgate.netmdpi.com The use of chiral shift reagents in NMR can aid in determining the enantiomeric purity of chiral lactams. nih.gov Furthermore, mass spectrometry, particularly when coupled with derivatization techniques, provides crucial information about the molecular weight and fragmentation patterns of piperidinone derivatives. researchgate.netresearchgate.net

Spectroscopic TechniqueInformation ObtainedRelevance to this compoundReference
2D NMR (COSY, HMBC, NOESY)Connectivity, spatial proximity of atomsComplete structural and stereochemical assignment. researchgate.netmdpi.com
Chiral HPLCEnantiomeric separation and purityDetermination of the enantiomeric excess of a chiral synthesis. researchgate.netnih.gov
X-ray Crystallography3D molecular structureDefinitive determination of the absolute configuration of the stereocenters. iucr.orgresearchgate.net
Mass Spectrometry (with derivatization)Molecular weight and fragmentationConfirmation of molecular identity and structural features. nih.govresearchgate.net

Innovations in Derivatization Strategies for Enhanced Structural Diversity

Creating a library of diverse compounds around a core scaffold is a key strategy in drug discovery. cam.ac.uknih.gov For this compound, derivatization of the hydroxyl group and the secondary amine (lactam nitrogen) can lead to a wide range of new chemical entities with potentially different biological properties. researchgate.net Functionalization of the piperidine ring at various positions through methods like C-H activation can further expand the structural diversity. nih.govresearchgate.net The development of efficient and selective derivatization reactions is crucial for building such compound libraries. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Hydroxy-5-isopropylpiperidin-2-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to GHS classification as a skin irritant (Category 2, H315) and severe eye irritant (Category 2A, H319) .
  • Ventilation : Work in a fume hood to minimize inhalation risks (STOT SE 3, H335: respiratory irritation) .
  • Emergency Measures : For spills, evacuate the area, use absorbent materials, and dispose of contaminated waste per institutional guidelines. For exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a methanol-sodium acetate buffer (65:35 v/v, pH 4.6) mobile phase for purity assessment. Validate system suitability with reference standards .
  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, focusing on hydroxyl and isopropyl proton signals. Compare with published spectra of analogous piperidinones .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C8_8H15_{15}NO2_2) and detect impurities .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Catalytic Conditions : Test acidic catalysts (e.g., HCl, HNO3_3) at 57–63°C for 4–6 hours in aqueous media. Monitor reaction progress via TLC or GC .
  • Yield Improvement : Vary catalyst concentration (0.1–1.0 M) and reaction time. Use inert gas purging to minimize oxidative byproducts .
  • Workup : Extract the product using dichloromethane, followed by rotary evaporation and recrystallization from ethanol .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH be resolved?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at pH 2.0 (HCl), 7.4 (phosphate buffer), and 9.0 (NaOH) at 40°C for 14 days. Analyze degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Compare degradation pathways (e.g., hydrolysis vs. oxidation) .
  • Triangulation : Cross-validate results with multiple analytical methods (e.g., NMR for structural changes, HPLC for quantitation) .

Q. What strategies are effective for resolving stereochemical ambiguities in this compound derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® column with hexane:isopropanol (90:10) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid) to determine absolute configuration .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict optimized geometries and compare with experimental data .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?

  • Methodological Answer :

  • In Vitro Models : Use hepatic microsomes (human/rat) incubated with NADPH cofactor. Quench reactions at timed intervals and analyze metabolites via UPLC-QTOF .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace metabolic intermediates. Compare fragmentation patterns in MS/MS .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Methodological Frameworks for Research Design

Q. How should researchers formulate hypotheses for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Literature Review : Systematically analyze existing SAR data for piperidinone derivatives, focusing on hydroxyl and alkyl substituent effects .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors). Prioritize synthetic targets based on docking scores .
  • Iterative Testing : Synthesize analogs with systematic substitutions (e.g., varying isopropyl chain length) and assay bioactivity in parallel .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer :

  • Probit Analysis : Fit sigmoidal curves to mortality/toxicity data using software like GraphPad Prism. Calculate LC50_{50}/LD50_{50} values with 95% confidence intervals .
  • ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s test). Include negative/positive controls to validate assay sensitivity .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., common toxic metabolites) using random-effects models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.